An In-depth Technical Guide to Acid-PEG2-ethyl propionate for Drug Development Professionals
An In-depth Technical Guide to Acid-PEG2-ethyl propionate for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG2-ethyl propionate is a heterobifunctional crosslinker that has garnered significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This guide provides a comprehensive technical overview of its chemical properties, applications, and the experimental protocols for its use. PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in disease.[1][2] The linker component of a PROTAC, such as Acid-PEG2-ethyl propionate, is a critical determinant of the final molecule's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5]
Acid-PEG2-ethyl propionate features a short, hydrophilic di-ethylene glycol (PEG2) spacer, which can enhance the aqueous solubility and pharmacokinetic properties of the resulting PROTAC.[6] One terminus of the linker is a carboxylic acid, providing a reactive handle for conjugation to an amine-containing molecule, typically a ligand for an E3 ligase or the target protein. The other end is an ethyl propionate group, which offers a stable, non-reactive terminus.
Physicochemical Properties
A summary of the key physicochemical properties of Acid-PEG2-ethyl propionate is presented in the table below. These properties are essential for its handling, reaction setup, and for predicting the characteristics of molecules synthesized using this linker.
| Property | Value | Reference |
| Chemical Name | 3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid | [7] |
| Synonyms | Acid-PEG2-ethyl propionate, 3-[2-(2-Ethoxycarbonyl-ethoxy)-ethoxy]-propionic acid | [7] |
| CAS Number | 886362-90-9 | [7] |
| Molecular Formula | C10H18O6 | [7] |
| Molecular Weight | 234.25 g/mol | [7] |
| Appearance | Colorless to pale-yellow liquid or semi-solid | |
| Purity | >97% (typical) | [7] |
| Storage Conditions | Store in a dry, dark place at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [7] |
| Solubility | Miscible with most organic solvents. | |
| Calculated LogP | -0.4 | |
| Elemental Analysis | C: 51.27%, H: 7.75%, O: 40.98% | [7] |
Experimental Protocols
The carboxylic acid moiety of Acid-PEG2-ethyl propionate is typically reacted with a primary or secondary amine on a target-protein ligand or an E3-ligase ligand to form a stable amide bond. A common and efficient method for this conjugation is through the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like N-hydroxysuccinimide (NHS).
General Protocol for Amide Coupling using EDC/NHS Chemistry
This protocol describes the general steps for conjugating Acid-PEG2-ethyl propionate to an amine-containing molecule (referred to as "Amine-Molecule").
Materials:
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Acid-PEG2-ethyl propionate
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Amine-Molecule (e.g., E3 ligase ligand with a free amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
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Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve Acid-PEG2-ethyl propionate (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC-HCl (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes to form the NHS-activated ester. The progress of the activation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Coupling with Amine-Molecule:
-
In a separate vessel, dissolve the Amine-Molecule (1.1 equivalents) in anhydrous DMF.
-
If the Amine-Molecule is a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (2.0 equivalents) to neutralize the salt and facilitate the reaction.
-
Slowly add the solution of the Amine-Molecule to the activated Acid-PEG2-ethyl propionate solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction for the formation of the desired product by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine to remove unreacted reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure conjugate.
-
-
Characterization:
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Confirm the identity and purity of the final product using analytical techniques such as LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
-
Mandatory Visualizations
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using Acid-PEG2-ethyl propionate as the linker.
Caption: A generalized workflow for the synthesis of a PROTAC using Acid-PEG2-ethyl propionate.
Signaling Pathway: PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-induced protein degradation via the ubiquitin-proteasome system.
Conclusion
Acid-PEG2-ethyl propionate is a valuable and versatile tool in the synthesis of complex biomolecules and targeted therapeutics. Its well-defined structure, featuring a reactive carboxylic acid and a hydrophilic PEG spacer, makes it an ideal building block for constructing PROTACs with improved physicochemical properties. The experimental protocols provided in this guide offer a robust starting point for researchers to incorporate this linker into their drug discovery programs. The continued exploration of linkers with varying lengths and compositions, such as Acid-PEG2-ethyl propionate, will be instrumental in the development of the next generation of targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid-PEG2-ethyl propionate | 886362-90-9 | Benchchem [benchchem.com]
- 7. medkoo.com [medkoo.com]
